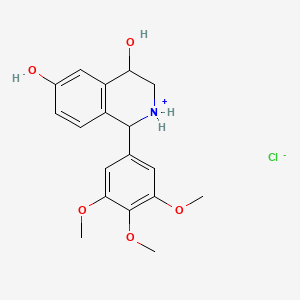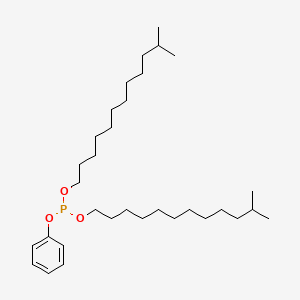![molecular formula C22H17N3O3 B13768635 [[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate CAS No. 7702-83-2](/img/structure/B13768635.png)
[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) is a complex organic compound with the molecular formula C22H17N3O3 and a molecular weight of 371.3887 g/mol. This compound is characterized by its intricate structure, which includes a benzene ring, a methoxy group, and a cyano group, among other functional groups.
Preparation Methods
The synthesis of BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as nitration, reduction, and cyclization. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the reaction conditions and the reagents used.
Scientific Research Applications
BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or biochemical studies.
Comparison with Similar Compounds
Similar compounds to BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) include:
- p-Methoxybenzeneacetonitrile
- p-Methoxybenzyl cyanide
- p-Methoxyphenylacetonitrile
- 4-Methoxyphenylacetic acid nitrile
- p-Anisylacetonitrile
- Anisylacetonitrile
These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications .
Properties
CAS No. |
7702-83-2 |
|---|---|
Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C22H17N3O3/c1-27-20-13-9-17(10-14-20)21(15-23)16-7-11-19(12-8-16)25-28-22(26)24-18-5-3-2-4-6-18/h2-14H,1H3,(H,24,26) |
InChI Key |
RCBHORXWXMEGKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C=CC(=NOC(=O)NC3=CC=CC=C3)C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


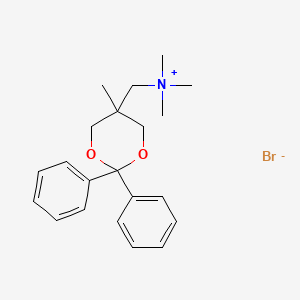


![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
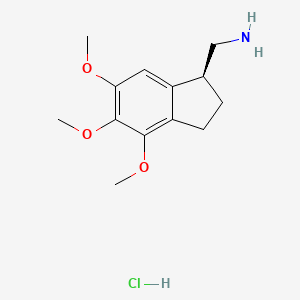

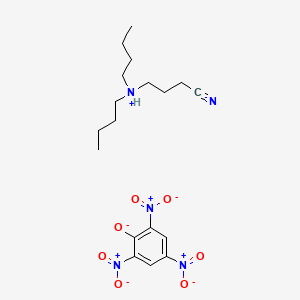
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

